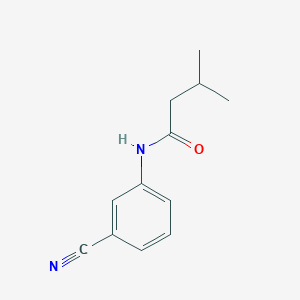![molecular formula C14H12N2O3 B7628399 Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B7628399.png)
Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate, also known as Methyl N-(2-pyridyl)anthranilate, is a chemical compound that belongs to the class of anthranilic acid derivatives. It is a yellowish powder that is soluble in organic solvents and has a molecular weight of 308.34 g/mol. Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate has been extensively studied for its biological activities, including its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate 2-[(2-pyridinylcarbonyl)amino]benzoate is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate 2-[(2-pyridinylcarbonyl)amino]benzoate has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and survival, including topoisomerase II and protein kinase C. It has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate 2-[(2-pyridinylcarbonyl)amino]benzoate in lab experiments is that it has been extensively studied for its biological activities, making it a well-characterized compound. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate 2-[(2-pyridinylcarbonyl)amino]benzoate. One area of interest is its potential use as an anticancer agent in combination with other drugs. Another area of research is the development of more potent analogs of Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate 2-[(2-pyridinylcarbonyl)amino]benzoate that may have improved anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate 2-[(2-pyridinylcarbonyl)amino]benzoate and its effects on cancer cells.
Synthesis Methods
Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate 2-[(2-pyridinylcarbonyl)amino]benzoate can be synthesized through a multi-step process that involves the reaction of 2-aminopyridine with methyl anthranilate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate 2-[(2-pyridinylcarbonyl)amino]benzoate has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate 2-[(2-pyridinylcarbonyl)amino]benzoate has also been investigated for its ability to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
methyl 2-(pyridine-2-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-19-14(18)10-6-2-3-7-11(10)16-13(17)12-8-4-5-9-15-12/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQHWJNMNDXRNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)
![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)
![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)


![4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628396.png)

![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)


![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)